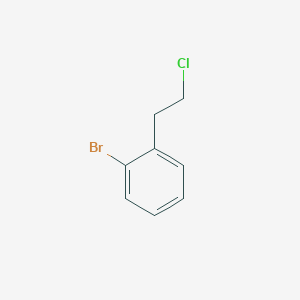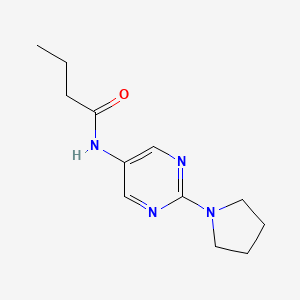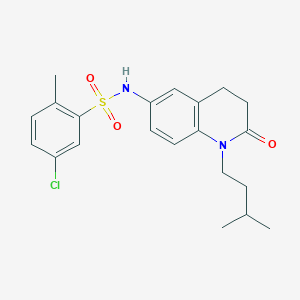
1-Bromo-2-(2-chloroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-chloroethyl)benzene is a chemical compound that is extensively used in scientific research. This compound has various applications in the field of medicine, biochemistry, and pharmacology. It is a colorless liquid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- 1-Bromo-2-(2-chloroethyl)benzene has been utilized in the synthesis of ethynylferrocene compounds, like 1,3-dibromo-5-(ferrocenylethynyl)benzene, showcasing its role in the preparation of compounds with significant electrochemical properties, including chemically reversible oxidations (Fink et al., 1997).
- It has been used in ring halogenation processes of polyalkylbenzenes, indicating its applicability in organic synthesis, particularly in the creation of mixed halogenated compounds with high yields (Bovonsombat & Mcnelis, 1993).
Reaction Mechanisms and Intermediates
- The compound plays a crucial role in the formation of lithiophenylalkyllithiums, serving as a reactant in various reactions to produce diols and oxepanes, highlighting its versatility in chemical synthesis and the generation of multiple functional groups (Yus, Ramón, & Gómez, 2002).
- The structural characterization of 1-bromo-2-(2-chloroethyl)benzene derivatives has provided insights into molecular conformations, such as the trans conformation of the ArOCC fragment, which is vital for understanding the compound's behavior in chemical reactions (Litvinov et al., 1986).
- Its reactivity has been harnessed in reagent-modulated site selectivities, specifically in the metalation of halobenzotrifluorides, showcasing its utility in achieving precise regioselectivities in chemical synthesis (Mongin, Desponds, & Schlosser, 1996).
Material Properties and Applications
- 1-Bromo-2-(2-chloroethyl)benzene has been used in the synthesis of compounds with notable fluorescence properties, such as 1-Bromo-4-(2,2-diphenylvinyl)benzene, indicating its potential in the development of materials with specific optical properties (Zuo-qi, 2015).
- The crystal structures of its derivatives, like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene, have been studied, revealing supramolecular features like hydrogen bonding and π–π interactions, crucial for understanding the material's properties in solid-state applications (Stein, Hoffmann, & Fröba, 2015).
- Additionally, it's been a key precursor in the synthesis of benzamide derivatives with biological activity, demonstrating its importance in pharmaceutical and medicinal chemistry (Bi, 2015).
Mecanismo De Acción
Target of Action
The primary target of 1-Bromo-2-(2-chloroethyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
1-Bromo-2-(2-chloroethyl)benzene interacts with its target through a process known as Electrophilic Aromatic Substitution . This process involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
It’s known that the compound undergoes electrophilic aromatic substitution, a common reaction in organic chemistry that involves the substitution of an atom in an aromatic system with an electrophile .
Pharmacokinetics
The compound’s boiling point is 82-84 °c at 16 mmhg , and its density is 1.069 g/mL at 25 °C , which may influence its bioavailability.
Result of Action
The result of the action of 1-Bromo-2-(2-chloroethyl)benzene is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, and a proton is removed from this intermediate .
Propiedades
IUPAC Name |
1-bromo-2-(2-chloroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJNMAJBMVALKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(2-chloroethyl)benzene | |
CAS RN |
75534-18-8 |
Source


|
| Record name | 1-bromo-2-(2-chloroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-methylpropan-1-ol](/img/structure/B2753790.png)
![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)





![ethyl 2-{3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl}acetate](/img/structure/B2753802.png)


![3-(4-Chloro-phenyl)-5-thiophen-2-yl-[1,2,4]oxadiazole](/img/structure/B2753807.png)


![N-pentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2753812.png)